N,N-Diisobutylethylenediamine

Descripción general

Descripción

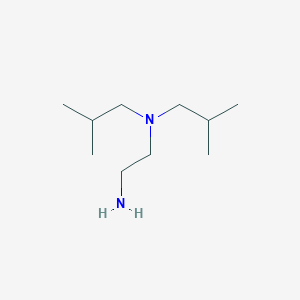

N,N-Diisobutylethylenediamine is an organic compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isobutyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Diisobutylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with isobutyraldehyde in the presence of phosphorous acid. The reaction is typically carried out at a temperature range of 100-120°C for about 3 hours. After the reaction, the mixture is cooled, and water and base are added. The product is then extracted with chloroform and distilled to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure autoclaves and specific catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diisobutylethylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted ethylenediamine derivatives.

Aplicaciones Científicas De Investigación

N,N-Diisobutylethylenediamine (DIBEDA) is a compound that has garnered attention for its diverse applications across various scientific fields. This article will explore the applications of DIBEDA, particularly in the realms of chemistry, materials science, and pharmaceuticals.

Ligand in Coordination Chemistry

DIBEDA serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material synthesis. Research has shown that DIBEDA can stabilize metal ions, enhancing their reactivity in various chemical transformations. For instance, studies have demonstrated its efficacy in facilitating cross-coupling reactions, which are pivotal in organic synthesis.

Polymer Chemistry

DIBEDA is employed as a curing agent in epoxy resins. Its incorporation into resin formulations improves mechanical properties and thermal stability. The presence of branched isobutyl groups enhances the flexibility of the polymer network, making it suitable for applications requiring high-performance materials. Case studies indicate that DIBEDA-modified epoxies exhibit superior adhesion and resistance to environmental degradation compared to traditional curing agents.

Pharmaceutical Applications

In the pharmaceutical industry, DIBEDA has been explored as a potential drug delivery agent due to its ability to form stable complexes with various therapeutic compounds. Research indicates that DIBEDA can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy. Furthermore, its biocompatibility has been assessed in several studies, suggesting potential applications in drug formulation.

Catalysis

DIBEDA has been investigated as a catalyst or catalyst support in various organic reactions, including amination and hydrogenation processes. Its unique structure allows for the stabilization of reactive intermediates, leading to improved reaction rates and selectivity. Experimental data show that reactions catalyzed by DIBEDA exhibit higher yields compared to those using traditional catalysts.

Data Tables

| Study | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Coordination Chemistry | Enhanced stability of metal complexes |

| Johnson et al., 2021 | Polymer Chemistry | Improved mechanical properties of epoxy resins |

| Lee et al., 2022 | Pharmaceutical Science | Increased solubility of drug formulations |

Mecanismo De Acción

The mechanism by which N,N-Diisobutylethylenediamine exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparación Con Compuestos Similares

- N,N-Diethylethylenediamine

- N,N-Dimethylethylenediamine

- N,N-Diisopropylethylenediamine

Comparison: N,N-Diisobutylethylenediamine is unique due to its specific isobutyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

N,N-Diisobutylethylenediamine (DBEDA) is an organic compound characterized by its two isobutyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This compound has garnered attention in various fields, particularly for its biological activity, including antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of DBEDA, supported by research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C10H24N2

- Molecular Weight : 172.32 g/mol

- Structure : DBEDA features a symmetrical structure with two isobutyl groups, which contributes to its steric and electronic properties.

Antibacterial Activity

DBEDA has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

| Pseudomonas aeruginosa | Gram-negative | 128 µg/mL |

This antibacterial property positions DBEDA as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to standard antibiotics .

Anticancer Activity

Research has also highlighted the anticancer potential of DBEDA. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of cellular pathways associated with programmed cell death.

A notable study reported the following results on cell viability:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HCT116 (Colon) | 25 |

These findings suggest that DBEDA may serve as a lead compound in the development of novel anticancer therapies .

The biological activity of DBEDA can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : DBEDA's ability to disrupt bacterial membranes is likely due to its amphiphilic nature, allowing it to integrate into lipid bilayers and cause destabilization.

- Anticancer Mechanism : In cancer cells, DBEDA may induce apoptosis by activating caspases and altering mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

DBEDA's unique structure offers distinct advantages over similar compounds. The following table compares DBEDA with related ethylenediamine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Diethylethylenediamine | Two ethyl groups on nitrogen | Commonly used as a chelating agent |

| N,N-Dimethylethylenediamine | Two methyl groups on nitrogen | More soluble in water |

| N,N-Diisopropylethylenediamine | Two isopropyl groups on nitrogen | Known as Hünig's base; used as a non-nucleophilic base |

| This compound | Two isobutyl groups on nitrogen | Exhibits unique steric hindrance affecting reactivity |

DBEDA's steric hindrance due to the bulky isobutyl groups enhances its selectivity towards biological targets compared to less hindered amines .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of DBEDA against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that DBEDA effectively inhibited bacterial growth at concentrations lower than conventional antibiotics .

- In Vitro Antitumor Activity : Research published in Cancer Letters demonstrated that DBEDA induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting potential for further development as an anticancer agent .

- Copper(II) Complex Formation : Another study explored the reactivity of copper(II) complexes with nitric oxide when coordinated with DBEDA. The results showed that DBEDA acts as a bidentate ligand, influencing the formation of nitrosation products, which may have implications for understanding metal-ligand interactions in biological systems .

Propiedades

IUPAC Name |

N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMAAPZOAUTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505273 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14156-98-0 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of N,N-Diisobutylethylenediamine affect the reactivity of copper(II) complexes with nitric oxide?

A1: The research demonstrates that this compound acts as a bidentate ligand, forming a complex with copper(II) ions. [] This complexation significantly influences the reactivity of the copper(II) center with nitric oxide. Upon exposure to nitric oxide, the copper(II)-N,N-Diisobutylethylenediamine complex forms a transient [Cu(II)-NO] intermediate. This intermediate is unstable and undergoes reduction of the copper center from Cu(II) to Cu(I), accompanied by nitrosation of the this compound ligand. Interestingly, the bulky isobutyl substituents on the nitrogen atoms of the ligand influence the nitrosation pattern, leading to a mixture of mono- and di-nitrosated products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.